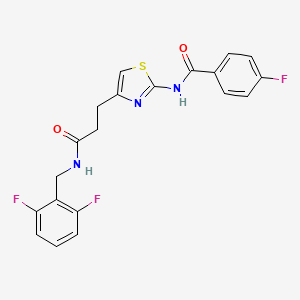

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

説明

特性

IUPAC Name |

N-[4-[3-[(2,6-difluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2S/c21-13-6-4-12(5-7-13)19(28)26-20-25-14(11-29-20)8-9-18(27)24-10-15-16(22)2-1-3-17(15)23/h1-7,11H,8-10H2,(H,24,27)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPMMAUKPLAXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, with CAS number 1040655-07-9, is a compound of significant interest due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity through various studies, molecular interactions, and relevant data.

- Molecular Formula : C₁₈H₁₅F₂N₃O₃S

- Molecular Weight : 391.4 g/mol

- Structure : The compound features a thiazole ring and a difluorobenzyl moiety, which are critical for its biological activity.

Recent studies have indicated that compounds containing the 2,6-difluorobenzamide motif exhibit enhanced activity against bacterial targets by inhibiting the FtsZ protein, essential for bacterial cell division. The fluorination of the benzamide scaffold has been shown to improve metabolic stability and increase hydrophobic interactions with the target proteins. For instance, molecular docking studies have demonstrated that the difluoro substitution enhances binding affinity to FtsZ compared to non-fluorinated analogs .

Biological Activity

-

Antibacterial Activity :

- The compound has been tested against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. It exhibited significant inhibition of bacterial growth, attributed to its ability to disrupt FtsZ polymerization .

- A comparative study revealed that similar compounds with fluorinated motifs showed higher antibacterial potency than their non-fluorinated counterparts .

-

Case Studies :

- In one study, a series of benzamide derivatives were synthesized and evaluated for their antibacterial properties. The difluorobenzamide derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated analogs .

- Another investigation highlighted that the structural modifications in the benzamide group led to varying degrees of inhibition against Bacillus subtilis, with difluoro derivatives showing superior activity .

Data Summary

| Compound Name | MIC (µg/mL) | Target Protein | Activity Type |

|---|---|---|---|

| N-(4-(3-((2,6-difluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide | 8 | FtsZ | Antibacterial |

| 2,6-Difluoro-3-methoxybenzamide | 16 | FtsZ | Antibacterial |

| Non-fluorinated analog | 32 | FtsZ | Antibacterial |

類似化合物との比較

Comparison with Structural Analogs

Thiazole Derivatives with Varied Substituents

(a) N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS: 923121-43-1)

- Structural Differences : Replaces the 4-fluorobenzamide group with a pivalamide (2,2-dimethylpropanamide) moiety.

- Impact on Properties :

(b) 4-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide

- Structural Differences : Substitutes 4-fluorobenzamide with a sulfonamide group and introduces a chlorophenyl-thiazole moiety.

- Synthetic Route: Utilizes hydrazine monohydrate for hydrazide formation, followed by condensation with aldehydes .

- Bioactivity : Sulfonamide derivatives often exhibit enhanced enzyme inhibition (e.g., carbonic anhydrase) compared to benzamides .

Heterocyclic Variants: Triazoles and Pyrazoles

(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

- Core Heterocycle : 1,2,4-Triazole-thione vs. thiazole.

- Tautomerism : Exists in thione form (νC=S at ~1247–1255 cm⁻¹; absence of νS-H) .

- Bioactivity : Triazole-thiones show antifungal and antimicrobial activity, whereas thiazole derivatives may target kinases or inflammasomes .

(b) 3,5-Dimethylpyrazole-Containing Sulfonamides

Fluorinated Benzamide Derivatives

(a) Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

Data Tables

Table 1: Structural and Physicochemical Comparison

*logP values estimated via computational tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。